6-Epi pravastatin, sodium salt
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Overview
Description
6-Epi pravastatin, sodium salt is a secondary isomeric metabolite of pravastatin, a well-known 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. Pravastatin is widely used in the management of hypercholesterolemia due to its unique pharmacokinetic characteristics . The major metabolites of pravastatin, including 6-Epi pravastatin, are generated by non-CYP-dependent processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Epi pravastatin can be synthesized through the microbial oxidation of a fermentatively obtained precursor . The process involves the hydrolysis of the lactone group followed by biological hydroxylation with Streptomyces carbophilus to introduce the allylic 6-alcohol group .
Industrial Production Methods: Industrial production of pravastatin sodium, including its isomers like 6-Epi pravastatin, involves large-scale fermentation processes. The purification of pravastatin or its pharmacologically acceptable salts is achieved by treating an aqueous solution comprising pravastatin with a nitrogen-containing base having a pKa value of 12 or higher .
Chemical Reactions Analysis
Types of Reactions: 6-Epi pravastatin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Commonly uses reducing agents such as sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of pravastatin .
Scientific Research Applications
6-Epi pravastatin, sodium salt has a wide range of applications in scientific research:
Biology: Studied for its role in lipid metabolism and its effects on cellular processes.
Mechanism of Action
6-Epi pravastatin, sodium salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a precursor of cholesterol . This inhibition leads to a decrease in cholesterol synthesis, thereby lowering lipid levels in the body. The molecular targets and pathways involved include the HMG-CoA reductase pathway and various cellular signaling mechanisms .
Comparison with Similar Compounds
Pravastatin: The parent compound, widely used as a cholesterol-lowering agent.
3′α-Isopravastatin: Another isomeric metabolite of pravastatin.
3′α,5′β-Dihydroxy-pravastatin: A hydroxylated derivative of pravastatin.
Uniqueness: 6-Epi pravastatin is unique due to its specific isomeric structure, which results in distinct pharmacokinetic and pharmacodynamic properties compared to other pravastatin metabolites .
Properties
IUPAC Name |
sodium;3,5-dihydroxy-7-[6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBQYTRBTXKKOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NaO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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